molecular formula C10H13NO2S B2578176 N-(2-oxotetrahydrothiophen-3-yl)cyclopent-3-ene-1-carboxamide CAS No. 2320418-54-8

N-(2-oxotetrahydrothiophen-3-yl)cyclopent-3-ene-1-carboxamide

Cat. No. B2578176
CAS RN: 2320418-54-8
M. Wt: 211.28
InChI Key: KSTNMQXQIWUSLI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-oxotetrahydrothiophen-3-yl)cyclopent-3-ene-1-carboxamide” are not specified in the available resources.

Scientific Research Applications

These applications highlight the versatility and potential of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide in diverse scientific contexts. Researchers continue to explore its properties and applications, making it an exciting area of study . If you’d like further details on any specific field, feel free to ask!

Mechanism of Action

The mechanism of action of “N-(2-oxotetrahydrothiophen-3-yl)cyclopent-3-ene-1-carboxamide” is not specified in the available resources .

Future Directions

The future directions for “N-(2-oxotetrahydrothiophen-3-yl)cyclopent-3-ene-1-carboxamide” are not specified in the available resources .

properties

IUPAC Name

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9(7-3-1-2-4-7)11-8-5-6-14-10(8)13/h1-2,7-8H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNMQXQIWUSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide

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